
Calcium(2+) 3-((octadecylamino)carbonyl)nonadec-5-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium(2+) 3-((octadecylamino)carbonyl)nonadec-5-enoate is a complex organic compound with a calcium ion at its core. This compound is known for its unique structure, which includes a long carbon chain and an amide group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Calcium(2+) 3-((octadecylamino)carbonyl)nonadec-5-enoate typically involves the reaction of octadecylamine with nonadec-5-enoic acid, followed by the introduction of a calcium ion. The reaction is usually carried out under controlled conditions, with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would include the precise measurement of reactants, controlled reaction conditions, and purification steps to isolate the final product. The use of advanced techniques such as chromatography and spectroscopy ensures the purity and quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Calcium(2+) 3-((octadecylamino)carbonyl)nonadec-5-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.
Aplicaciones Científicas De Investigación
Calcium(2+) 3-((octadecylamino)carbonyl)nonadec-5-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for more complex molecules.
Biology: The compound can be used in studies related to cell membranes and lipid interactions.
Medicine: Research into drug delivery systems and the development of new pharmaceuticals often involves this compound.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which Calcium(2+) 3-((octadecylamino)carbonyl)nonadec-5-enoate exerts its effects involves interactions with molecular targets such as proteins and lipids. The long carbon chain and amide group allow it to integrate into lipid bilayers, affecting membrane fluidity and function. The calcium ion plays a crucial role in stabilizing the structure and facilitating interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Calcium(2+) 3-((octadecylamino)carbonyl)nonadec-5-enoate
- 5-Nonadecenoic acid, 3-((octadecylamino)carbonyl)-, calcium salt (2:1)
Uniqueness
Compared to similar compounds, this compound stands out due to its specific structure, which provides unique properties such as enhanced stability and specific interactions with biological membranes. Its long carbon chain and amide group make it particularly useful in applications requiring integration into lipid environments.
Propiedades
| 84753-10-6 | |
Fórmula molecular |
C76H144CaN2O6 |
Peso molecular |
1222.0 g/mol |
Nombre IUPAC |
calcium;(E)-3-(octadecylcarbamoyl)nonadec-5-enoate |
InChI |
InChI=1S/2C38H73NO3.Ca/c2*1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-39-38(42)36(35-37(40)41)33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2;/h2*29,31,36H,3-28,30,32-35H2,1-2H3,(H,39,42)(H,40,41);/q;;+2/p-2/b2*31-29+; |
Clave InChI |
NCOHZYLCJDBBNT-HYFGXEHFSA-L |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCNC(=O)C(CC(=O)[O-])C/C=C/CCCCCCCCCCCCC.CCCCCCCCCCCCCCCCCCNC(=O)C(CC(=O)[O-])C/C=C/CCCCCCCCCCCCC.[Ca+2] |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNC(=O)C(CC=CCCCCCCCCCCCCC)CC(=O)[O-].CCCCCCCCCCCCCCCCCCNC(=O)C(CC=CCCCCCCCCCCCCC)CC(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



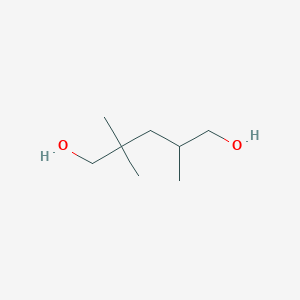
![N-(Imidazo[2,1-b]thiazol-6-ylmethyl)thietan-3-amine](/img/structure/B12934868.png)
![2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene-3,4-diamine](/img/structure/B12934871.png)
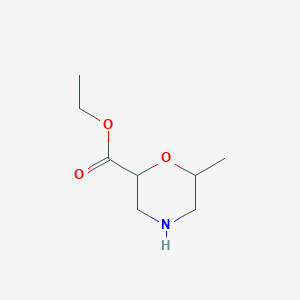
![(R)-3-((R)-1-(6-Bromopyridin-3-yl)ethyl)-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12934880.png)
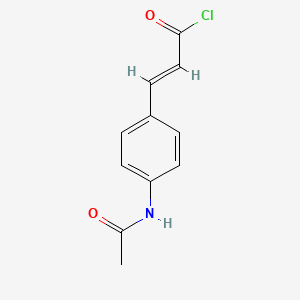
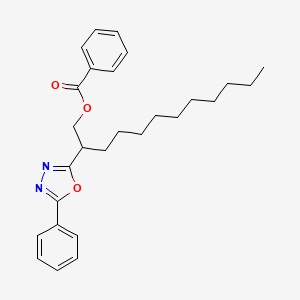
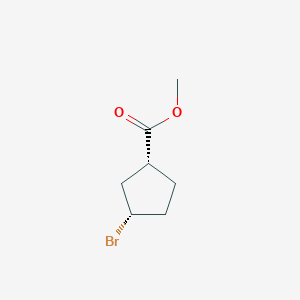
![2-(tert-Butoxycarbonyl)-5-hydroxy-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B12934951.png)
